![molecular formula C12H9N3O2 B13850669 3-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13850669.png)
3-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile is an organic compound with a complex structure that includes a pyridazine ring, a benzonitrile group, and a hydroxymethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazine ring, followed by the introduction of the benzonitrile group and the hydroxymethyl substituent. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of green chemistry principles, such as ionic liquids as solvents and recyclable catalysts, can also be employed to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The pyridazine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the nitrile group yields an amine.
Scientific Research Applications
3-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(Hydroxymethyl)phenoxy]benzonitrile
- 3-(Hydroxymethyl)benzonitrile
- 4-(3-(Hydroxymethyl)phenoxy)benzonitrile
Uniqueness
3-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile is unique due to the presence of the pyridazine ring, which imparts specific chemical properties and reactivity. This distinguishes it from other similar compounds that may lack this structural feature .
Properties
Molecular Formula |
C12H9N3O2 |
|---|---|
Molecular Weight |
227.22 g/mol |
IUPAC Name |
3-[3-(hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile |
InChI |
InChI=1S/C12H9N3O2/c13-7-9-2-1-3-10(6-9)15-5-4-12(17)11(8-16)14-15/h1-6,16H,8H2 |
InChI Key |
WWFWMAKTVTZDCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC(=O)C(=N2)CO)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![calcium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[[2-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-2-hydroxyethyl]sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13850592.png)
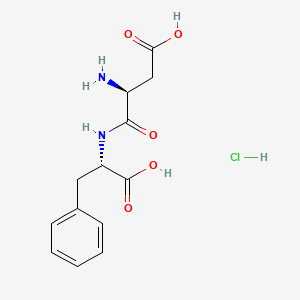
![tert-butyl (4aR,7S,8S,8aR)-8-hydroxy-7-(4-methylphenyl)sulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B13850597.png)
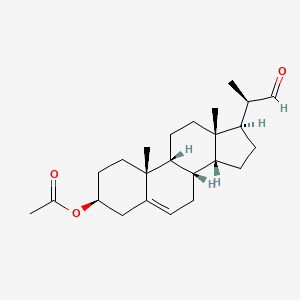
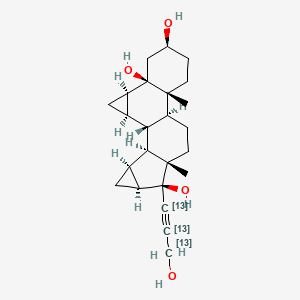
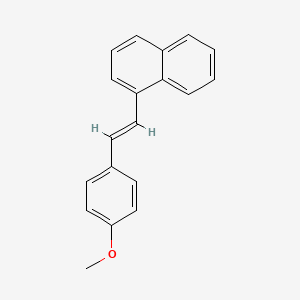
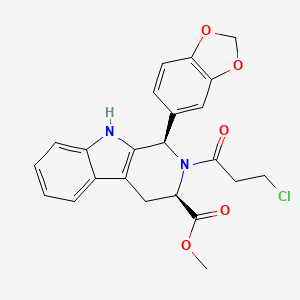
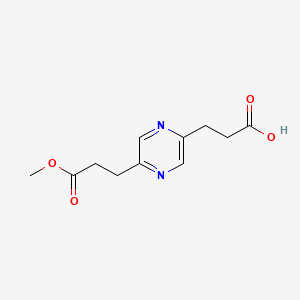
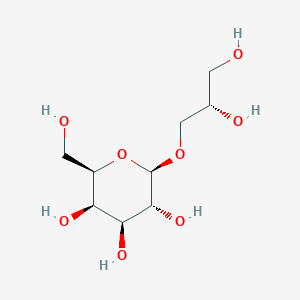
![2-[(2-Chloro-5-methoxy-6-oxopyrimidin-1-yl)methyl]benzonitrile](/img/structure/B13850650.png)

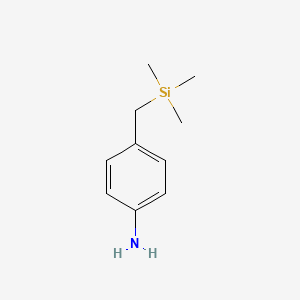

![3-[4-(4-Bromobutoxy)phenyl]propan-1-ol](/img/structure/B13850682.png)
